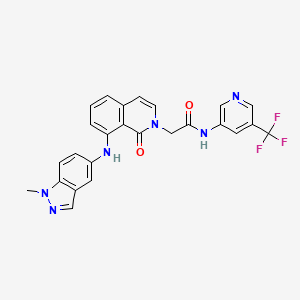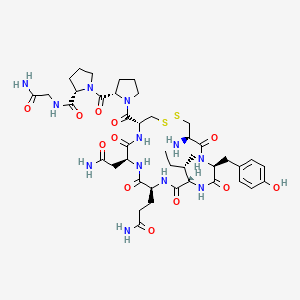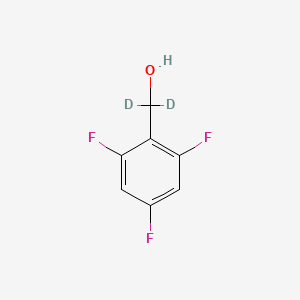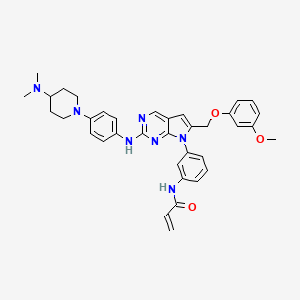
Reactive red 124
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive red 124 is a commonly used textile dye known for its vibrant red color. It is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is particularly valued for its ability to form covalent bonds with textile fibers, resulting in excellent wash fastness and color retention. The chemical structure of this compound includes a complex arrangement of aromatic rings and functional groups, contributing to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Reactive red 124 typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under controlled pH conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: High-purity aromatic amines and coupling components are prepared and purified.
Diazotization and Coupling: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification: The crude dye is purified through filtration, washing, and drying to remove impurities and by-products.
Formulation: The purified dye is formulated into a powder or liquid form, ready for use in textile dyeing applications.
化学反応の分析
Types of Reactions
Reactive red 124 undergoes various chemical reactions, including:
Oxidation: The azo bond can be cleaved by strong oxidizing agents, leading to the formation of aromatic amines and other degradation products.
Reduction: Under reducing conditions, the azo bond can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and iron powder are used under acidic or basic conditions.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
Oxidation: Aromatic amines, quinones, and other oxidation products.
Reduction: Hydrazo compounds and aromatic amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
科学的研究の応用
Reactive red 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry, including synthesis, degradation, and environmental impact.
Biology: Employed as a staining agent for biological tissues and cells, allowing for the visualization of cellular structures under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting certain diseases.
Industry: Widely used in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the production of colored inks, paints, and plastics.
作用機序
The mechanism of action of Reactive red 124 involves its ability to form covalent bonds with textile fibers through nucleophilic substitution reactions. The dye contains reactive groups, such as chlorotriazine or vinyl sulfone, which react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose or amino groups in proteins. This covalent bonding results in strong attachment of the dye to the fiber, leading to excellent wash fastness and color retention.
類似化合物との比較
Reactive red 124 can be compared with other reactive dyes, such as Reactive red 120 and Reactive blue 4. While all these dyes share the ability to form covalent bonds with textile fibers, they differ in their chemical structures, reactivity, and color properties.
Reactive red 120: Similar in structure but may have different reactive groups, leading to variations in dyeing conditions and color fastness.
Reactive blue 4: A blue dye with different chromophoric groups, resulting in a different color and potentially different reactivity with fibers.
This compound is unique in its specific combination of reactive groups and chromophoric structure, making it particularly suitable for certain dyeing applications where high color fastness and vibrant red hues are desired.
特性
分子式 |
C27H14ClF2N6Na3O11S3 |
|---|---|
分子量 |
837.1 g/mol |
IUPAC名 |
trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChIキー |
DTJYROFTDDFIPE-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



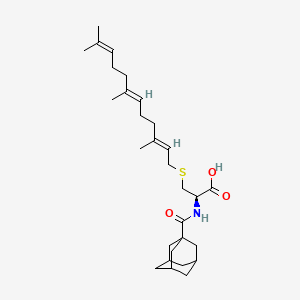



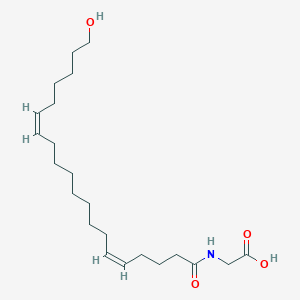

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
